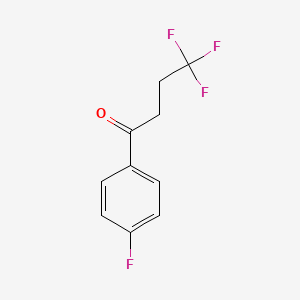

![molecular formula C15H20N4O2S B2483323 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 924824-64-6](/img/structure/B2483323.png)

2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

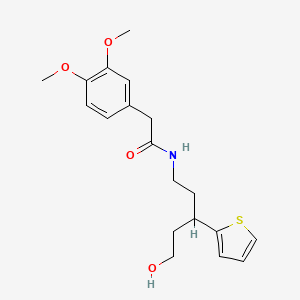

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The sulfanyl group (-SH) is a sulfur atom bonded to a hydrogen atom. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles or under acidic or basic conditions . The sulfanyl group is a good nucleophile and can undergo reactions such as oxidation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the polar acetamide group and the potentially ionizable sulfanyl group could influence the compound’s solubility in water or other polar solvents .Applications De Recherche Scientifique

- Anticonvulsant Properties : The 1,2,3-triazole core has been associated with anticonvulsant activity. Researchers have investigated derivatives of this compound for their potential in treating epilepsy and related disorders .

- Antibiotics : Some 1,2,3-triazole-based compounds exhibit antibacterial properties. These compounds could be valuable in combating bacterial infections .

- Supramolecular Assemblies : The triazole motif is often used to construct supramolecular assemblies due to its hydrogen bonding ability and aromatic character. These assemblies find applications in materials science, such as designing functional materials and sensors .

- Polymer Chemistry : 1,2,3-triazoles have been incorporated into polymer structures, enhancing their properties. Researchers explore their use in drug delivery systems, coatings, and other advanced materials .

- Bioorthogonal Click Chemistry : The click chemistry approach involving 1,2,3-triazoles has gained prominence in bioconjugation. Researchers use it to label biomolecules, study protein-protein interactions, and develop targeted therapies .

- Fluorescent Imaging : Triazole-based probes can selectively bind to specific biological targets. These probes are employed in fluorescence imaging to visualize cellular processes and disease-related molecules .

- Click Chemistry : The 1,2,3-triazole scaffold is a key player in click reactions. Researchers use it for efficient and regioselective synthesis of complex molecules .

- Organocatalysis : Triazole derivatives serve as organocatalysts in various reactions, enabling greener and more sustainable synthetic routes .

- Thiophene Derivatives : The compound you mentioned contains a thiophene moiety. Thiophenes have diverse biological activities, including anti-inflammatory and serotonin antagonist properties .

- Photophysical Properties : Researchers explore the photophysical behavior of 1,2,3-triazoles for applications in optoelectronics and light-emitting devices .

- Metal Coordination Complexes : Triazole ligands form stable complexes with metal ions, leading to potential applications in catalysis and materials science .

Drug Discovery and Medicinal Chemistry

Supramolecular Chemistry and Materials Science

Chemical Biology and Bioconjugation

Organocatalysis and Synthetic Methodology

Thiophene-Based Compounds

Other Applications

Orientations Futures

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of compounds containing similar functional groups . Additionally, modifications could be made to the structure of the compound to enhance its properties or introduce new functionalities.

Propriétés

IUPAC Name |

2-[3-(2-ethoxyphenyl)triazol-4-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-4-21-13-8-6-5-7-12(13)19-15(9-16-18-19)22-10-14(20)17-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUKMTRZORPALH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=CN=N2)SCC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)

![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)

![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)